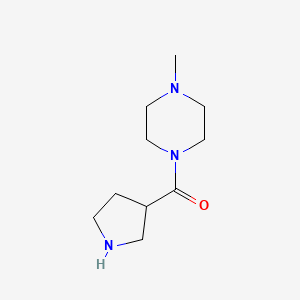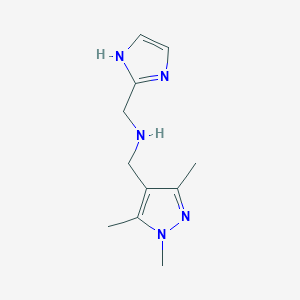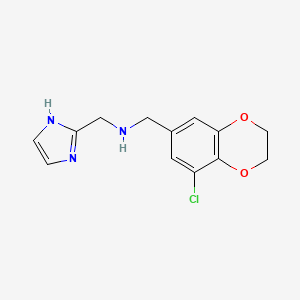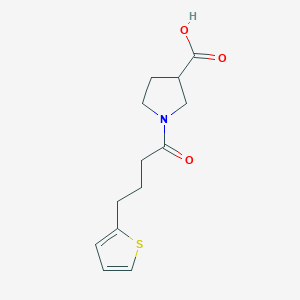
(4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. MPMP is a synthetic compound that belongs to the class of piperazine derivatives, which have been widely studied for their therapeutic properties.
Scientific Research Applications
(4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone has been studied for its potential applications in drug development, particularly as a scaffold for the synthesis of novel compounds. The piperazine moiety of (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone can be modified to create analogs with different pharmacological properties, such as improved potency or selectivity. (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone has also been investigated as a potential inhibitor of enzymes involved in various diseases, such as cancer and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors in the brain. (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone may also interact with other receptors, such as the dopamine and glutamate receptors, to produce its effects.
Biochemical and Physiological Effects
(4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone has been shown to have various biochemical and physiological effects in animal studies. It has been reported to increase levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone has also been shown to reduce inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone has several advantages for lab experiments, such as its high purity and stability. It can be easily synthesized and modified to create analogs with different properties. However, (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone also has some limitations, such as its relatively low potency and selectivity compared to other compounds. It may also have off-target effects that need to be considered in experimental design.
Future Directions
There are several future directions for research on (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone and its analogs. One area of interest is the development of more potent and selective compounds that target specific receptors or enzymes. Another area is the investigation of the pharmacokinetics and toxicity of (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone and its analogs in animal models. Additionally, the potential therapeutic applications of (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone in various diseases, such as depression and neurodegenerative diseases, warrant further investigation.
Synthesis Methods
The synthesis of (4-Methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone involves the reaction of 4-methylpiperazine with pyrrolidin-3-ylmethanone in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography or recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-pyrrolidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-4-6-13(7-5-12)10(14)9-2-3-11-8-9/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVBKIPDBYYZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568851.png)
![(2R)-1-[(E)-3-(4-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568854.png)
![(2R)-1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568862.png)
![N-[(1-methylindazol-3-yl)methyl]oxan-4-amine](/img/structure/B7568865.png)
![5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7568867.png)
![(2R)-1-[(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568876.png)


![(2R)-1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568905.png)
![1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568917.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7568921.png)
![1-[2-(Trifluoromethyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568929.png)

![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7568948.png)